3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . It is characterized by its fresh, green, leafy, clean, herbal, and chrysanthemum-like odor . This compound is used in various applications, including fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diene with an aldehyde group in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, meeting the demands of commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: 3,5,6-Trimethylcyclohex-3-ene-1-carboxylic acid.
Reduction: 3,5,6-Trimethylcyclohex-3-ene-1-methanol.
Substitution: Substituted derivatives of the cyclohexene ring.
Scientific Research Applications
3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their activity and resulting in its observed effects .
Comparison with Similar Compounds
- 2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde
- 3,5,6-Trimethylcyclohex-3-ene-1-carboxaldehyde
Comparison: 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a unique odor profile and reactivity, making it valuable in specific applications such as fragrances and flavorings .
Properties
CAS No. |
67634-07-5 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11/h4,6,8-10H,5H2,1-3H3 |
InChI Key |
DEMWVPUIZCCHPT-UHFFFAOYSA-N |
SMILES |
CC1C=C(CC(C1C)C=O)C |
Canonical SMILES |
CC1C=C(CC(C1C)C=O)C |
Key on ui other cas no. |
67634-07-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.